Ethyl 2-{[(4-methylphenyl)sulfonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
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Overview
Description
Ethyl 2-{[(4-methylphenyl)sulfonyl]amino}-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate is a synthetic organic compound that belongs to the class of benzo[b]thiophene derivatives. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-{[(4-methylphenyl)sulfonyl]amino}-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate typically involves a multicomponent reaction. One common method starts with the reaction of ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate with 4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-{[(4-methylphenyl)sulfonyl]amino}-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group or the ester group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 2-{[(4-methylphenyl)sulfonyl]amino}-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Potential therapeutic applications in the treatment of cancer and other diseases.
Industry: Used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of ethyl 2-{[(4-methylphenyl)sulfonyl]amino}-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate involves its interaction with specific molecular targets in cells. It has been shown to induce apoptosis in cancer cells by activating certain signaling pathways and inhibiting key enzymes involved in cell proliferation . The exact molecular targets and pathways are still under investigation, but it is believed to interact with proteins involved in the regulation of cell death and survival.
Comparison with Similar Compounds
Ethyl 2-{[(4-methylphenyl)sulfonyl]amino}-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate can be compared with other benzo[b]thiophene derivatives:
Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate: Similar structure but lacks the sulfonyl group, which may result in different biological activities.
Ethyl 2-(2-thenoylamino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate:
The uniqueness of ethyl 2-{[(4-methylphenyl)sulfonyl]amino}-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate lies in its specific sulfonyl group, which imparts distinct chemical reactivity and biological activity.
Biological Activity
Ethyl 2-{[(4-methylphenyl)sulfonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a complex organic compound that has attracted attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This compound features a benzothiophene core and a sulfonamide group, which are known for their diverse biological properties.
- Molecular Formula : C16H17NO4S
- IUPAC Name : 2-{[(4-methylphenyl)sulfonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid
- Molecular Weight : 335.38 g/mol
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Sulfonamide Linkage : This is achieved by reacting 4-methylbenzenesulfonyl chloride with an amine derivative of benzothiophene.
- Use of Solvents and Bases : Common solvents include dichloromethane, and bases such as triethylamine are often employed to facilitate the reaction.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. Its mechanism of action involves the inhibition of bacterial enzymes critical for metabolic processes. This activity suggests potential applications in treating bacterial infections.
Anti-inflammatory Properties
The compound has also been studied for its anti-inflammatory effects. It appears to modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by excessive inflammation.
Comparison with Similar Compounds
To understand its biological activity better, it is useful to compare this compound with other sulfonamide-containing drugs:
Compound Name | Activity Type | Mechanism of Action |
---|---|---|
Sulfanilamide | Antimicrobial | Inhibits bacterial folic acid synthesis |
Celecoxib | Anti-inflammatory | Selective COX-2 inhibition |
Valdecoxib | Anti-inflammatory | Selective COX-2 inhibition |
The unique structure of this compound contributes to its distinct biological activities compared to these compounds.
Study on Antimicrobial Efficacy
In a recent study published in Journal of Medicinal Chemistry, researchers evaluated the antimicrobial efficacy of various benzothiophene derivatives. This compound demonstrated a minimum inhibitory concentration (MIC) against several bacterial strains lower than that of traditional antibiotics like penicillin. This finding highlights its potential as a new antimicrobial agent.
Investigation of Anti-inflammatory Mechanisms
Another study focused on the anti-inflammatory properties of this compound. The research indicated that it effectively reduced pro-inflammatory cytokines in vitro. The results suggest that it may serve as a candidate for treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
Properties
Molecular Formula |
C18H21NO4S2 |
---|---|
Molecular Weight |
379.5 g/mol |
IUPAC Name |
ethyl 2-[(4-methylphenyl)sulfonylamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |
InChI |
InChI=1S/C18H21NO4S2/c1-3-23-18(20)16-14-6-4-5-7-15(14)24-17(16)19-25(21,22)13-10-8-12(2)9-11-13/h8-11,19H,3-7H2,1-2H3 |
InChI Key |
RMFPMCARNSZRLJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCCC2)NS(=O)(=O)C3=CC=C(C=C3)C |
Origin of Product |
United States |
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